4-{(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-chlorobenzoate
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Overview
Description
4-{(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-chlorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxazolylidene moiety, and a chlorobenzoate ester. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group and the chlorobenzoate ester. Common reagents used in these reactions include fluorobenzene, oxalyl chloride, and chlorobenzoic acid. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-{(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-chlorobenzoate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-chlorobenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate
- 4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-iodobenzoate
Uniqueness
Compared to similar compounds, 4-{(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-chlorobenzoate exhibits unique properties due to the presence of the fluorophenyl and chlorobenzoate groups. These groups influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further research.
Properties
IUPAC Name |
[4-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClFNO4/c24-17-5-1-4-16(12-17)22(27)29-19-9-7-14(8-10-19)11-20-23(28)30-21(26-20)15-3-2-6-18(25)13-15/h1-13H/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGALZDSXQXHMO-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=N/C(=C\C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Cl)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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